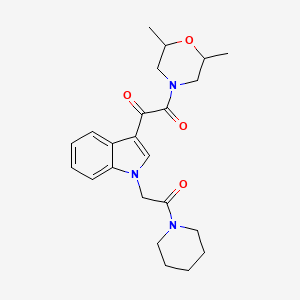
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2,6-dimethylmorpholino)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , with CAS number 872860-79-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C23H29N3O4, with a molecular weight of 411.5 g/mol . The structure incorporates a morpholine moiety, an indole ring, and a piperidine derivative, suggesting potential interactions with various biological targets due to its complex architecture .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the realm of cancer therapy and enzyme inhibition.
2. Antiproliferative Effects
Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives with similar indole structures have exhibited IC50 values indicating effective inhibition of cell growth in vitro . The mechanism often involves triggering apoptotic pathways or disrupting key cellular processes.
Case Study 1: Anticancer Activity
A study focused on a series of indole-based compounds found that modifications in the piperidine and morpholine units significantly enhanced their anticancer properties. These modifications led to improved selectivity and potency against specific cancer cell lines, suggesting that our compound might also benefit from structural optimization .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.052 | IDO |
| Compound B | 0.087 | HeLa Cells |
| 1-(2,6-dimethylmorpholino)-2-(...) | TBD | TBD |
Case Study 2: Enzyme Inhibition
Another study highlighted the role of morpholine derivatives in inhibiting phosphodiesterase enzymes, which are crucial in cellular signaling pathways. The findings indicated that certain modifications could lead to enhanced enzyme inhibition and reduced toxicity . This suggests a promising avenue for exploring the pharmacological potential of our compound.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : As seen with other morpholine-containing compounds, the ability to inhibit key enzymes such as IDO or phosphodiesterases could play a significant role in its therapeutic effects.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16-12-26(13-17(2)30-16)23(29)22(28)19-14-25(20-9-5-4-8-18(19)20)15-21(27)24-10-6-3-7-11-24/h4-5,8-9,14,16-17H,3,6-7,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMWUURMBTOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














